molecular formula C22H28N4O2S2 B4359151 N,N-BIS(2-ETHOXYPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE

N,N-BIS(2-ETHOXYPHENYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE

Cat. No.: B4359151
M. Wt: 444.6 g/mol
InChI Key: OUYJLYGPQNWYRZ-UHFFFAOYSA-N
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Description

N,N’-bis(2-ethoxyphenyl)-1,4-piperazinedicarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethoxyphenyl groups attached to a piperazine ring, with dicarbothioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-ethoxyphenyl)-1,4-piperazinedicarbothioamide typically involves the reaction of 2-ethoxyaniline with piperazine in the presence of a suitable thiocarbonyl reagent. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N,N’-bis(2-ethoxyphenyl)-1,4-piperazinedicarbothioamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-ethoxyphenyl)-1,4-piperazinedicarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N,N’-bis(2-ethoxyphenyl)-1,4-piperazinedicarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethoxyphenyl)-1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-ethoxyphenyl)ethanediamide
  • N,N’-bis(2-methoxyphenyl)-1,4-piperazinedicarbothioamide
  • N,N’-bis(2-ethoxyphenyl)decanediamide

Uniqueness

N,N’-bis(2-ethoxyphenyl)-1,4-piperazinedicarbothioamide stands out due to its specific combination of ethoxyphenyl groups and piperazine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-N,4-N-bis(2-ethoxyphenyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S2/c1-3-27-19-11-7-5-9-17(19)23-21(29)25-13-15-26(16-14-25)22(30)24-18-10-6-8-12-20(18)28-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYJLYGPQNWYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=S)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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